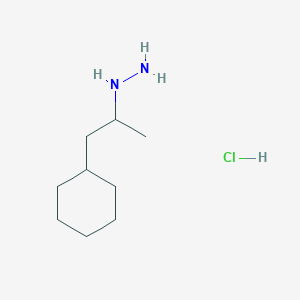
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H21ClN2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride typically involves the reaction of cyclohexylmethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows: [ \text{Cyclohexylmethyl ketone} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.
科学研究应用
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes and other biomolecules, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Cyclohexyl-2-(1-phenylcyclohexyl)hydrazine hydrochloride:
Cyclohexylhydrazine hydrochloride: A simpler hydrazine derivative with only a cyclohexyl group attached to the hydrazine moiety.
Uniqueness
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of cyclohexyl and hydrazine groups makes it a versatile compound in both synthetic and research contexts.
属性
CAS 编号 |
52644-05-0 |
|---|---|
分子式 |
C9H21ClN2 |
分子量 |
192.73 g/mol |
IUPAC 名称 |
1-cyclohexylpropan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h8-9,11H,2-7,10H2,1H3;1H |
InChI 键 |
WLBNNPDYTYDCIV-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCCCC1)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















